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Compound of Interest

Compound Name: Ethyl 3-(p-tolyl)propanoate

CAS No.: 7116-41-8

Cat. No.: B1602216

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(4-

methylphenyl)propanoate, a versatile ester with applications in organic synthesis and the flavor

and fragrance industry. This document will delve into its chemical identity, synthesis

methodologies, spectral characterization, and safety considerations, offering field-proven

insights for its effective utilization in a research and development setting.

Compound Identification and Chemical Properties
Ethyl 3-(4-methylphenyl)propanoate is an aromatic ester characterized by a p-tolyl group

attached to a propanoate ethyl ester chain.

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name
ethyl 3-(4-

methylphenyl)propanoate
[PubChem][1]

Synonyms

Ethyl 3-(p-tolyl)propanoate, 4-

Methyl-benzenepropanoic acid

ethyl ester

[ChemScene][2]

CAS Number 7116-41-8 [ChemScene][2]

Molecular Formula C₁₂H₁₆O₂ [PubChem][1]

Molecular Weight 192.25 g/mol [PubChem][1]

SMILES
CCOC(=O)CCC1=CC=C(C=C

1)C
[PubChem][1]

Appearance Colorless oil (predicted)

LogP 2.49072 [ChemScene][2]

Synthesis Methodologies
The synthesis of Ethyl 3-(4-methylphenyl)propanoate can be approached through several

established organic chemistry transformations. The two most common and practical routes are

the Fischer esterification of the corresponding carboxylic acid and the catalytic hydrogenation

of the unsaturated precursor.

Fischer Esterification of 3-(4-methylphenyl)propanoic
acid
The Fischer esterification is a classic and widely used method for the synthesis of esters from

carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] The reaction is an

equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol

is typically used, or the water formed during the reaction is removed.[2]
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Caption: Fischer Esterification of 3-(4-methylphenyl)propanoic acid.

A detailed experimental protocol for the Fischer esterification of a similar carboxylic acid is as

follows, which can be adapted for 3-(4-methylphenyl)propanoic acid:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-(4-methylphenyl)propanoic acid in an excess of absolute ethanol (e.g., 5-

10 equivalents).

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated

sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

Reaction Execution: Heat the mixture to reflux and maintain the reflux for several hours

(typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or

gas chromatography (GC).

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced

pressure. The residue is diluted with an organic solvent like ethyl acetate and washed

sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize

the acid catalyst), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate,

filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.

Further purification can be achieved by vacuum distillation or column chromatography on

silica gel.

Catalytic Hydrogenation of Ethyl 3-(4-
methylphenyl)acrylate
Another efficient route to Ethyl 3-(4-methylphenyl)propanoate is the catalytic hydrogenation of

the corresponding α,β-unsaturated ester, ethyl 3-(4-methylphenyl)acrylate. This reaction

involves the addition of hydrogen across the carbon-carbon double bond in the presence of a

metal catalyst.

Ethyl 3-(4-methylphenyl)acrylate

→H₂

Pd/C

Ethyl 3-(4-methylphenyl)propanoate

+

Click to download full resolution via product page

Caption: Catalytic Hydrogenation of Ethyl 3-(4-methylphenyl)acrylate.

A general procedure for the catalytic hydrogenation of a cinnamate derivative is as follows and

can be adapted for the synthesis of the title compound:
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Reaction Setup: To a solution of ethyl 3-(4-methylphenyl)acrylate in a suitable solvent such

as ethanol, methanol, or ethyl acetate in a hydrogenation vessel, add a catalytic amount of

palladium on carbon (Pd/C, typically 5-10 wt%).

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred

vigorously under a hydrogen atmosphere (typically from a balloon or at a slightly elevated

pressure) at room temperature.

Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is

completely consumed.

Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium

catalyst.

Purification: The filtrate is concentrated under reduced pressure to afford the crude product.

The product is often of high purity, but if necessary, it can be further purified by vacuum

distillation or column chromatography.

Spectroscopic Characterization
The structural elucidation of Ethyl 3-(4-methylphenyl)propanoate is accomplished through a

combination of spectroscopic techniques. While a comprehensive set of experimentally

obtained spectra for this specific compound is not readily available in public databases, the

expected spectral data can be reliably predicted based on its structure and data from

analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Expected Key Signals

¹H NMR

* Ethyl group: Triplet (~1.2 ppm, 3H, -CH₃) and

a quartet (~4.1 ppm, 2H, -OCH₂-).* Propanoate

chain: Two triplets (~2.6 ppm, 2H, -CH₂-

adjacent to C=O) and (~2.9 ppm, 2H, -CH₂-

benzylic).* Aromatic ring: Two doublets in the

aromatic region (~7.1 ppm, 4H, AA'BB'

system).* Methyl group: A singlet (~2.3 ppm, 3H,

Ar-CH₃).

¹³C NMR

* Ethyl group: ~14 ppm (-CH₃) and ~60 ppm (-

OCH₂-).* Propanoate chain: ~30 ppm (-CH₂-

benzylic) and ~36 ppm (-CH₂- adjacent to

C=O).* Carbonyl group: ~173 ppm (C=O).*

Aromatic ring: Four signals in the aromatic

region, with the ipso-carbon attached to the alkyl

chain around 138 ppm, the carbon bearing the

methyl group around 135 ppm, and the other

aromatic carbons between 128-130 ppm.*

Methyl group: ~21 ppm (Ar-CH₃).

Mass Spec.

* Molecular Ion (M⁺): m/z = 192.* Key

Fragments: Loss of the ethoxy group (-OC₂H₅,

m/z = 147), loss of the ethyl group (-C₂H₅, m/z =

163), and a prominent peak corresponding to

the tropylium ion or rearranged tolyl species.

IR

* C=O stretch (ester): Strong absorption around

1735 cm⁻¹.* C-O stretch (ester): Strong

absorption in the 1150-1250 cm⁻¹ region.* C-H

stretch (aromatic): Absorptions above 3000

cm⁻¹.* C-H stretch (aliphatic): Absorptions

below 3000 cm⁻¹.* C=C stretch (aromatic):

Absorptions in the 1450-1600 cm⁻¹ region.

Applications in Research and Development
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Ethyl 3-(4-methylphenyl)propanoate serves as a valuable building block in organic synthesis

and possesses properties that make it useful in the flavor and fragrance industry.

Intermediate in Pharmaceutical Synthesis
Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory

drugs (NSAIDs). While direct applications of Ethyl 3-(4-methylphenyl)propanoate in drug

development are not extensively documented in publicly available literature, its structural motif

makes it a potential intermediate for the synthesis of more complex bioactive molecules.[3]

Structurally similar phenylpropanoate esters are recognized as important chiral building blocks

in the synthesis of various pharmaceutical agents.[3]

Flavor and Fragrance Ingredient
Esters are widely known for their characteristic fruity and pleasant odors. Phenylpropanoate

esters, in particular, are utilized for their organoleptic properties in the formulation of fragrances

and food flavorings.[3] The scent profile of these compounds can contribute to the overall

aroma of a wide range of consumer products.

Safety and Handling
Detailed safety information for Ethyl 3-(4-methylphenyl)propanoate is not widely available.

However, based on the data for structurally similar compounds, general laboratory safety

precautions should be observed.

Hazard Statements (Predicted): May cause skin irritation (H315) and serious eye irritation

(H319).[2]

Precautionary Statements (Predicted): Wear protective gloves and eye protection. Wash

hands thoroughly after handling. If skin or eye irritation occurs, seek medical advice.[2]

It is recommended to handle this compound in a well-ventilated fume hood and to wear

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. For detailed and specific safety information, it is crucial to consult the Safety Data Sheet

(SDS) provided by the supplier.

Conclusion
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Ethyl 3-(4-methylphenyl)propanoate is a readily accessible aromatic ester with established

synthetic routes. Its utility as a synthetic intermediate and its potential applications in the flavor

and fragrance industry make it a compound of interest for researchers and scientists. This

guide has provided a comprehensive overview of its synthesis, characterization, and potential

applications, serving as a valuable resource for its use in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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